molecular formula C12H10BrNO3 B1592584 Methyl 8-bromo-4-methoxyquinoline-2-carboxylate CAS No. 921760-93-2

Methyl 8-bromo-4-methoxyquinoline-2-carboxylate

Cat. No.: B1592584
CAS No.: 921760-93-2
M. Wt: 296.12 g/mol
InChI Key: JTKZAJSBTCSNPL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 8-bromo-4-methoxyquinoline-2-carboxylate typically involves the bromination of 4-methoxyquinoline-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 8-bromo-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 8-bromo-4-methoxyquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the quinoline ring system play crucial roles in its reactivity and interactions. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 8-bromo-4-methoxyquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

The presence of both the bromine atom and the methoxy group in this compound makes it unique and valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 8-bromo-4-methoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-16-10-6-9(12(15)17-2)14-11-7(10)4-3-5-8(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKZAJSBTCSNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CC=C2Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634785
Record name Methyl 8-bromo-4-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921760-93-2
Record name Methyl 8-bromo-4-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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